molecular formula C10H21ClN2O3 B2682672 tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride CAS No. 2173991-96-1

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride

Cat. No.: B2682672
CAS No.: 2173991-96-1
M. Wt: 252.74
InChI Key: BAEZCGMKLVXSHF-UHFFFAOYSA-N
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Description

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride is a chemical compound with the molecular formula C10H21ClN2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an azetidine derivative. The process can be summarized as follows:

    Starting Materials: tert-butyl carbamate and 3-(hydroxymethyl)azetidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The azetidine ring and the carbamate group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3-hydroxypropyl)carbamate
  • tert-butyl (piperidin-3-ylmethyl)carbamate
  • 3-(Boc-amino)-1-propanol

Uniqueness

tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other carbamate derivatives and enhances its utility in various research applications.

Properties

IUPAC Name

tert-butyl N-[[3-(hydroxymethyl)azetidin-3-yl]methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-9(2,3)15-8(14)12-6-10(7-13)4-11-5-10;/h11,13H,4-7H2,1-3H3,(H,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPMFQRSONYGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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